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Compound of Interest

Compound Name: Faropenem sodium

Cat. No.: B1672060

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic techniques used for
the structural elucidation of Faropenem sodium, a broad-spectrum (3-lactam antibiotic. The
following sections detail the characteristic spectral data obtained from Ultraviolet-Visible (UV-
Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic
Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), along with comprehensive
experimental protocols.

Introduction to Faropenem Sodium

Faropenem sodium is an orally active antibiotic belonging to the penem class.[1] Its structure
features a fused B-lactam and a tetrahydrofuran ring, which are key to its antibacterial activity.
[2] The molecular formula of Faropenem sodium is C12H14NNaOsS, with a molecular weight of
approximately 307.30 g/mol .[2] Accurate structural confirmation and purity assessment are
critical for its use as a therapeutic agent, necessitating the use of various spectroscopic
methods.

Spectroscopic Data and Structural Correlation

The structural integrity of Faropenem sodium can be thoroughly examined through a
combination of spectroscopic techniques. Each method provides unique insights into the
different functional groups and the overall molecular architecture.
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Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is instrumental in identifying the chromophoric systems within the
Faropenem sodium molecule. The conjugated double bond system in the penem ring system
is primarily responsible for its UV absorbance.

Table 1: UV-Visible Spectroscopic Data for Faropenem Sodium

Parameter Value Solvent Reference(s)
Amax 1 300 nm Methanol [3114]
Amax 2 306 nm Water [2][5]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in
Faropenem sodium. The spectrum reveals characteristic absorption bands corresponding to
the vibrations of specific bonds within the molecule.

Table 2: Infrared (IR) Spectroscopic Data for Faropenem Sodium

Wavenumber ] ] ]
( , Vibrational Mode Functional Group Reference(s)
cm-
3429 O-H Stretch Hydroxyl group
~2950 C-H Stretch Alkyl groups
C=0 Stretch ]
1765 ) B-Lactam ring
(Asymmetric)
C=0 Stretch
1607 ) Carboxylate (COO™)
(Symmetric)

C-O Stretch, C-N ] ] )
~1400-1000 Fingerprint Region
Stretch, C-C Stretch
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Note: While specific peak assignments for the full spectrum of Faropenem sodium are not
widely available in the public domain, the provided data is based on characteristic vibrational
frequencies for its known functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of
Faropenem sodium, confirming the connectivity and stereochemistry of the molecule.

The 13C NMR spectrum displays distinct signals for each unique carbon atom in the
Faropenem sodium molecule.

Table 3: 13C NMR Spectroscopic Data for Faropenem Sodium

Chemical Shift (6) ppm Carbon Assighment (Tentative)
178.56 Carboxylate Carbon (COO™)
168.83 B-Lactam Carbonyl Carbon
155.41 C=C (a to COO")

127.66 C=C (B to COO")

77.48 C-O (Tetrahydrofuran)

72.27 C-O (Tetrahydrofuran)

71.29 C-6

67.47 Cc-1

64.81 C-5

35.87 CHz (Tetrahydrofuran)

28.38 CHz (Tetrahydrofuran)

22.81 CHs

Note: The assignments are based on the provided chemical shifts and the known structure of
Faropenem sodium.
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The *H NMR spectrum provides information on the number of different types of protons, their
electronic environments, and their proximity to other protons.

Table 4: Expected *H NMR Spectroscopic Data for Faropenem Sodium

Chemical Shift () o . Proton Assignment
Multiplicity Integration .

ppm (Tentative)

~1.2 Doublet 3H CHs

~1.8-2.2 Multiplet 4H CH: (Tetrahydrofuran)

. C-6-H, C-1'-H, O-CH2
~3.6-4.2 Multiplet 4H

(THF)
~5.4 Multiplet 1H C-5-H
~5.8 Multiplet 1H O-CH (THF)

Note: A detailed, experimentally verified tH NMR spectrum for Faropenem sodium with
complete assignments is not readily available in the public domain. The data presented are
expected chemical shift ranges and multiplicities based on the known structure and general
principles of *H NMR spectroscopy for similar compounds.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of Faropenem sodium and to
gain structural information through the analysis of its fragmentation patterns.

Table 5: Mass Spectrometry Data for Faropenem Sodium
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Parameter Value Method
Molecular Formula C12H14NNaOsS

Molecular Weight 307.3 g/mol

[M+H]* (as Faropenem) 286.07 ESI-MS (Positive)
[M-Na+2H]* (as Faropenem) 286.07 ESI-MS (Positive)
[M-Na]~ (as Faropenem) 284.05 ESI-MS (Negative)

Note: Detailed fragmentation data for Faropenem sodium is not widely published. The
expected fragmentation would involve cleavage of the -lactam ring, loss of side chains, and
fragmentation of the tetrahydrofuran ring.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of Faropenem
sodium.

UV-Visible Spectrophotometry

Objective: To determine the absorption maxima (Amax) of Faropenem sodium.
Instrumentation: A double beam UV-Visible spectrophotometer with 1 cm matched quartz cells.
Reagents and Materials:

o Faropenem Sodium reference standard

e Methanol (HPLC grade) or Purified Water

¢ Volumetric flasks and pipettes

Procedure:

o Standard Stock Solution Preparation: Accurately weigh about 10 mg of Faropenem sodium
reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to
volume with the chosen solvent (methanol or water) to obtain a concentration of 100 pg/mL.
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o Working Standard Solution Preparation: Pipette 10 mL of the stock solution into a 100 mL
volumetric flask and dilute to volume with the same solvent to get a concentration of 10
pug/mL.[3]

o Blank Preparation: Use the same solvent (methanol or water) as the blank.

e Spectral Scanning: Scan the working standard solution from 400 nm to 200 nm against the
blank.

o Determination of Amax: Record the wavelength(s) of maximum absorbance.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of Faropenem sodium for the identification of its
functional groups.

Instrumentation: A Fourier-Transform Infrared spectrophotometer.
Method: Potassium Bromide (KBr) Disc Method

Reagents and Materials:

Faropenem Sodium reference standard

Potassium Bromide (IR grade), dried

Mortar and pestle

Hydraulic press and die set
Procedure:

o Sample Preparation: Triturate 1-2 mg of Faropenem sodium with approximately 200 mg of
dry KBr in a mortar until a fine, uniform powder is obtained.

» Pellet Formation: Transfer a portion of the mixture to a die and press under high pressure
(approximately 8-10 tons) for a few minutes to form a transparent or translucent pellet.
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e Background Spectrum: Place the empty pellet holder in the sample compartment and record
the background spectrum.

o Sample Spectrum: Place the KBr pellet containing the sample in the sample holder and
record the IR spectrum over the range of 4000-400 cm~1.

o Data Analysis: Identify and assign the characteristic absorption bands to the corresponding
functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for the complete structural elucidation of
Faropenem sodium.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Reagents and Materials:

+ Faropenem Sodium reference standard

o Deuterated solvent (e.g., Deuterium Oxide - D20, or Deuterated Methanol - CD3zOD)
 NMR tubes

Procedure:

o Sample Preparation: Dissolve approximately 5-10 mg of Faropenem sodium in about 0.6-
0.7 mL of the chosen deuterated solvent in an NMR tube.

e Instrument Setup: Tune and shim the spectrometer to obtain a homogeneous magnetic field.

e 1H NMR Acquisition: Acquire the *H NMR spectrum using a standard pulse sequence. Key
parameters to set include the spectral width, number of scans, and relaxation delay.

e 13C NMR Acquisition: Acquire the 13C NMR spectrum using a proton-decoupled pulse
seqguence. A larger number of scans will be required compared to *H NMR due to the lower
natural abundance of 13C.
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» Data Processing and Analysis: Process the raw data (Fourier transformation, phase
correction, and baseline correction). Integrate the signals in the *H NMR spectrum and
determine the chemical shifts, multiplicities, and coupling constants. Assign the signals in
both spectra to the respective protons and carbons in the Faropenem sodium structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and study the fragmentation pattern of
Faropenem sodium.

Instrumentation: A mass spectrometer, typically coupled with a liquid chromatography system
(LC-MS), with an Electrospray lonization (ESI) source.

Reagents and Materials:

Faropenem Sodium reference standard

Methanol or Acetonitrile (LC-MS grade)

Water (LC-MS grade)

Formic acid (for mobile phase acidification)
Procedure:

o Sample Preparation: Prepare a dilute solution of Faropenem sodium (e.g., 1-10 pg/mL) in a
suitable solvent mixture (e.g., 50:50 acetonitrile:water).

e LC-MS System Setup:

o Liquid Chromatography: Use a suitable C18 column. The mobile phase can be a gradient
of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

o Mass Spectrometry: Set the ESI source to either positive or negative ion mode. Optimize
source parameters such as capillary voltage, cone voltage, and desolvation gas flow and
temperature.
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» Data Acquisition: Inject the sample into the LC-MS system. Acquire mass spectra over an
appropriate m/z range (e.g., 50-500). For fragmentation studies, perform MS/MS analysis by
selecting the parent ion of interest and applying collision-induced dissociation (CID).

o Data Analysis: Analyze the full scan mass spectrum to identify the molecular ion peak.
Analyze the MS/MS spectrum to identify the fragment ions and propose a fragmentation
pathway consistent with the structure of Faropenem sodium.

Workflow and Logical Diagrams

The following diagrams illustrate the logical workflow for the spectroscopic analysis and
structural elucidation of Faropenem sodium.
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Figure 1: Overall workflow for the spectroscopic analysis and structural elucidation of
Faropenem sodium.
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Figure 2: Logical pathway for integrating data from different spectroscopic techniques for
structural confirmation.

Conclusion

The structural elucidation of Faropenem sodium is a critical component of its quality control
and regulatory approval. A combination of UV-Visible, FTIR, NMR, and Mass Spectrometry
provides a comprehensive analytical toolkit for the unambiguous confirmation of its molecular
structure. While a complete public domain dataset for all spectroscopic aspects of Faropenem
sodium is not available, the data presented in this guide, supplemented with established
principles of spectroscopic analysis for related compounds, provides a robust framework for its
characterization. The detailed experimental protocols offer a practical guide for researchers
and scientists involved in the analysis of Faropenem sodium and other 3-lactam antibiotics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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